molecular formula C18H16BrN3O2S B4833276 N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No. B4833276
M. Wt: 418.3 g/mol
InChI Key: JJYYRWIHRWLASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been shown to possess various biological activities.

Mechanism of Action

The mechanism of action of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cancer cell growth. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide has been shown to possess various biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. Another study showed that it inhibits the growth of cancer cells by inducing apoptosis. In addition, it has been shown to possess antibacterial activity by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide possesses several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. It has also been shown to possess potent biological activities, making it a promising candidate for drug development. However, its limitations include its poor solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of bacterial infections, particularly those caused by multidrug-resistant bacteria. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties for potential clinical use.

Scientific Research Applications

N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial activities. In one study, it was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that it possesses potent antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-12-5-2-3-8-15(12)24-11-16(23)20-18-22-21-17(25-18)10-13-6-4-7-14(19)9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYYRWIHRWLASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide
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N-[5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide

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